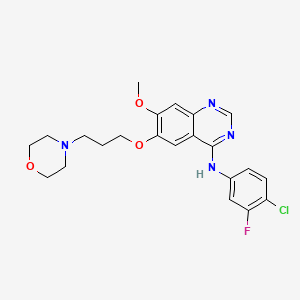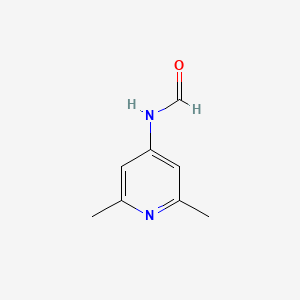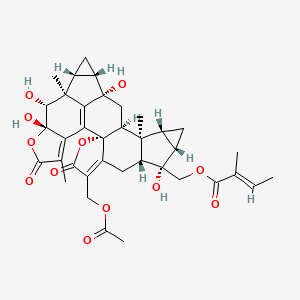
Sarcandrolide D
Overview
Description
Sarcandrolide D is a natural sesquiterpenoid compound . It shares the same molecular architecture as Shizukaol D, although they were isolated from different plant species . The CAS number for Sarcandrolide D is 1207185-03-2 .
Synthesis Analysis
The total syntheses of Sarcandrolide J and Shizukaol D were reported by Liu and co-workers . They used a bioinspired synthetic strategy that relies on a key Diels–Alder cycloaddition . The synthesis involved several steps including oxidation, esterification, Michael Addition, and intramolecular cyclopropanation .Molecular Structure Analysis
Sarcandrolide D belongs to the family of lindenane sesquiterpenoid [4+2] dimers . Its molecular formula is C37H42O12 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Sarcandrolide D include Diels–Alder reaction, oxidation, esterification, and Michael Addition . The presence of a catalytic amount of a lithium salt was essential in the reaction .Physical And Chemical Properties Analysis
Sarcandrolide D has a molecular weight of 678.72 . Its density is predicted to be 1.53±0.1 g/cm3 .Scientific Research Applications
Synthesis and Structural Analysis
- Total Syntheses of Lindenane Sesquiterpenoids : Research led by Yuan et al. (2017) in "Angewandte Chemie" achieved the total syntheses of sarcandrolide J and shizukaol D, which belong to the same family of lindenane sesquiterpenoid dimers as sarcandrolide D. This work was notable for constructing the complex polycyclic architecture of these molecules, providing a foundation for exploring their biological functions Yuan, B. Du, H. Deng, Y. Man, B. Liu, 2017.
Biological Functions and Potential Therapeutic Applications
- Cytotoxicity of Sesquiterpenoids : He et al. (2010) in "Journal of Natural Products" isolated new sesquiterpenes and dimeric sesquiterpenoids, including sarcandrolides, from Sarcandra glabra. Some of these compounds demonstrated significant cytotoxicities against tumor cell lines X. He, S. Yin, Y. Ji, Z. Su, M. Geng, J. Yue, 2010.
- Anti-Inflammatory Properties : A 2019 study by Wei et al. in "Industrial Crops and Products" found that lindenane sesquiterpenes from Sarcandra glabra, including sarcandrolide D analogs, exhibited anti-inflammatory effects. This work highlighted the potential of these compounds as therapeutic candidates for inflammatory diseases S. Wei, J. Chi, M. Zhou, R. Li, Y.-R. Li, J. Luo, L. Kong, 2019.
Mechanism of Action
Target of Action
Sarcandrolide D is a natural product that has been used for research related to life sciences . .
Biochemical Pathways
Sarcandrolide D is part of the lindenane sesquiterpenoid [4+2] dimer family of natural products . These compounds are mainly isolated from different plant species and share a structural similarity . The synthesis of Sarcandrolide D involves a key Diels–Alder cycloaddition . .
Result of Action
It is known that sarcandrolide d shares the same molecular architecture as shizukaol d . Shizukaol D has been reported to activate AMP-activated protein kinase, increase ACC phosphorylation in HepG2 cells, and repress the growth of human liver cancer cells .
properties
IUPAC Name |
[(2R,8R,9S,10S,12R,13S,14S,16S,17S,19R,20S,21R,22S)-5-(acetyloxymethyl)-9,16,21,22-tetrahydroxy-13,20,25-trimethyl-4,24-dioxo-3,23-dioxanonacyclo[14.10.1.02,6.02,14.08,13.010,12.017,19.020,27.022,26]heptacosa-1(27),5,25-trien-9-yl]methyl (E)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42O12/c1-7-14(2)28(39)47-13-35(44)22-8-19(22)32(5)23(35)10-18-17(12-46-16(4)38)30(41)48-36(18)24(32)11-34(43)21-9-20(21)33(6)27(34)26(36)25-15(3)29(40)49-37(25,45)31(33)42/h7,19-24,31,42-45H,8-13H2,1-6H3/b14-7+/t19-,20-,21+,22+,23-,24+,31-,32+,33+,34+,35+,36+,37+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTGVSJFROTUKO-FFTXOPGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OCC1(C2CC2C3(C1CC4=C(C(=O)OC45C3CC6(C7CC7C8(C6=C5C9=C(C(=O)OC9(C8O)O)C)C)O)COC(=O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC[C@@]1([C@H]2C[C@H]2[C@]3([C@H]1CC4=C(C(=O)O[C@]45[C@H]3C[C@@]6([C@H]7C[C@H]7[C@]8(C6=C5C9=C(C(=O)O[C@@]9([C@@H]8O)O)C)C)O)COC(=O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![A-172[neoplasm inhibitor]](/img/structure/B590823.png)
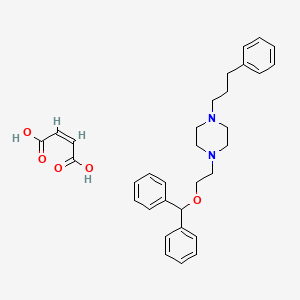


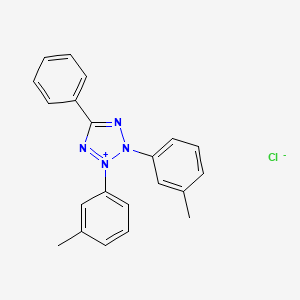
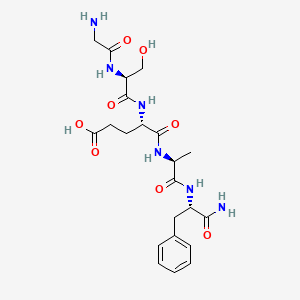
![N-[(2R,3R,4R,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(3R,4R,5R,6R)-2,3-Dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B590838.png)

